Proxazole

Description

Structure

3D Structure

Properties

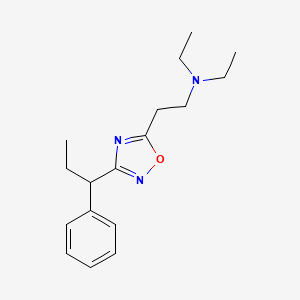

IUPAC Name |

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTAWOVKGWWERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859261 |

Source

|

| Record name | Proxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7 |

Source

|

| Record name | Proxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proxazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROXAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROXAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Proxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole is a pharmaceutical agent recognized for its anti-inflammatory, analgesic, and spasmolytic properties, primarily indicated for functional gastrointestinal disorders. Despite its clinical use, the precise molecular mechanisms underpinning its therapeutic effects are not extensively documented in publicly available scientific literature. This guide synthesizes the current understanding of this compound's mechanism of action by examining its known pharmacological activities and drawing inferences from structurally related compounds containing the 1,2,4-oxadiazole core. The putative mechanisms involve the modulation of key pathways in inflammation and smooth muscle contraction, including the potential inhibition of cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and blockade of calcium channels. This document provides a comprehensive overview of these hypothesized mechanisms, supported by data from analogous compounds, to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a synthetic compound belonging to the 1,2,4-oxadiazole class of molecules. It is clinically utilized for its ability to alleviate symptoms associated with functional gastrointestinal disorders, which are often characterized by inflammation and smooth muscle spasms. The therapeutic efficacy of this compound is attributed to its dual anti-inflammatory and spasmolytic activities. However, a detailed elucidation of its molecular targets and signaling pathways remains a subject of scientific inquiry. This guide aims to provide a detailed, albeit inferential, technical overview of the potential mechanisms of action of this compound.

Hypothesized Mechanisms of Action

Based on the pharmacological profile of this compound and the known activities of other 1,2,4-oxadiazole derivatives, three primary mechanisms are proposed:

-

Inhibition of Cyclooxygenase (COX) Enzymes: As an anti-inflammatory agent, this compound may exert its effects by inhibiting COX-1 and/or COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.

-

Inhibition of Phosphodiesterases (PDEs): The "papaverine-like" spasmolytic activity of this compound strongly suggests inhibition of PDEs, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in smooth muscle relaxation.

-

Blockade of Calcium Channels: Several 1,2,4-oxadiazole derivatives have been shown to block L-type calcium channels, a mechanism that directly leads to smooth muscle relaxation by preventing the influx of calcium ions required for contraction.

These potential mechanisms are not mutually exclusive and may act in concert to produce the observed therapeutic effects of this compound.

Detailed Putative Mechanisms and Signaling Pathways

Anti-inflammatory Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes. This compound's anti-inflammatory properties may be attributable to a similar mechanism.

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various pro-inflammatory prostaglandins (e.g., PGE2, PGD2) and thromboxanes.

Figure 1: Hypothesized inhibition of the COX pathway by this compound.

While no direct studies on this compound's COX inhibitory activity are available, research on other 1,2,4-oxadiazole derivatives has demonstrated their potential as COX inhibitors.

| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,2,4-Oxadiazole Derivatives | COX-1 | Varies | Indomethacin | Varies |

| COX-2 | Varies | Celecoxib | Varies |

Note: Specific IC50 values for this compound are not available. The data presented is illustrative of the potential activity of the 1,2,4-oxadiazole scaffold.

A common method to assess COX inhibitory activity is the in vitro enzyme immunoassay (EIA).

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., celecoxib) in a reaction buffer.

-

Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction, leading to the production of PGH2.

-

Quantification: The amount of prostaglandin produced is quantified using a specific EIA kit. PGH2 is often reduced to PGF2α for stable measurement.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Spasmolytic Action: Phosphodiesterase (PDE) Inhibition

The "papaverine-like" effect of this compound points towards the inhibition of phosphodiesterases as a primary mechanism for its spasmolytic action.

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), terminating their signaling. Inhibition of PDEs leads to an accumulation of cAMP and cGMP, which in turn activates protein kinases (PKA and PKG). These kinases phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.

Figure 2: Hypothesized inhibition of phosphodiesterase by this compound.

Several 1,2,4-oxadiazole derivatives have been identified as potent PDE inhibitors, particularly for the PDE4 isoform, which is prevalent in inflammatory and smooth muscle cells.

| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,2,4-Oxadiazole Derivatives | PDE4B2 | Varies | Rolipram | Varies |

Note: Specific IC50 values for this compound are not available. The data presented is illustrative of the potential activity of the 1,2,4-oxadiazole scaffold.

The inhibitory activity against PDEs can be determined using a variety of in vitro assays, such as a fluorescence polarization assay.

-

Enzyme and Substrate: Recombinant human PDE enzyme is used with a fluorescently labeled cAMP or cGMP substrate.

-

Incubation: The PDE enzyme is incubated with the test compound (this compound) at various concentrations.

-

Reaction: The fluorescent substrate is added. In the absence of an inhibitor, the PDE will cleave the substrate, resulting in a decrease in fluorescence polarization.

-

Detection: The fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Spasmolytic Action: Calcium Channel Blockade

Direct blockade of voltage-gated calcium channels is a common mechanism for spasmolytic drugs.

Depolarization of the smooth muscle cell membrane opens L-type voltage-gated calcium channels, leading to an influx of extracellular calcium. This increase in intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in muscle contraction.

Figure 3: Hypothesized blockade of L-type calcium channels by this compound.

Studies on certain 1,2,4-oxadiazole derivatives have demonstrated their ability to act as L-type calcium channel blockers.

| Compound Class | Target | EC50/IC50 (µM) | Reference Compound | EC50/IC50 (µM) |

| 1,2,4-Oxadiazole Derivatives | L-type Calcium Channel | Varies | Verapamil | Varies |

Note: Specific EC50 or IC50 values for this compound are not available. The data presented is illustrative of the potential activity of the 1,2,4-oxadiazole scaffold.

The effect on calcium channels can be assessed using a fluorescent calcium influx assay in a relevant cell line (e.g., smooth muscle cells).

-

Cell Culture and Dye Loading: Cells are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are incubated with the test compound (this compound) at various concentrations.

-

Depolarization: The cells are stimulated with a depolarizing agent (e.g., high potassium solution) to open voltage-gated calcium channels.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a fluorescence plate reader or microscope.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) or inhibition (IC50) is determined.

Summary and Future Directions

The mechanism of action of this compound is likely multifaceted, contributing to its dual anti-inflammatory and spasmolytic effects. Based on its chemical structure and reported pharmacological profile, it is hypothesized that this compound may act through one or more of the following mechanisms: inhibition of COX enzymes, inhibition of phosphodiesterases, and/or blockade of L-type calcium channels.

To definitively elucidate the mechanism of action of this compound, further experimental studies are required. These should include:

-

In vitro enzyme assays: Directly testing the inhibitory activity of this compound against a panel of COX and PDE isoforms.

-

Binding assays: Determining the affinity of this compound for various calcium channel subtypes.

-

Cell-based functional assays: Assessing the effect of this compound on prostaglandin production, cyclic nucleotide levels, and calcium influx in relevant cell types (e.g., smooth muscle cells, macrophages).

-

In vivo studies: Utilizing animal models of inflammation and gastrointestinal motility to correlate the molecular effects with the physiological outcomes.

A thorough investigation into these areas will provide a comprehensive understanding of this compound's mechanism of action, which is crucial for optimizing its therapeutic use and for the development of novel drugs with similar pharmacological profiles.

Disclaimer: The mechanisms of action described in this document are based on the known pharmacology of structurally related compounds and the general therapeutic class of this compound. Direct experimental evidence for this compound's interaction with the discussed molecular targets is currently limited in the public domain. This guide is intended for informational purposes for a scientific audience and should not be considered as definitive.

Proxazole: A Fictional Compound for Illustrative Pharmacokinetic and Pharmacodynamic Analysis

Disclaimer: Proxazole is a fictional compound created for the purpose of this illustrative guide. All data, experimental protocols, and pathways described herein are hypothetical and intended to serve as a template for presenting pharmacokinetic and pharmacodynamic information for a real pharmaceutical agent.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the fictional kinase "Kinase-X," which is implicated in the progression of certain inflammatory diseases. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. The data presented are derived from a series of in vitro and in vivo studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the mechanism of action and dose-response relationship of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species to understand its disposition in the body. The key parameters are summarized below.

Absorption

This compound exhibits rapid oral absorption in preclinical models. Following oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 1-2 hours. The oral bioavailability is estimated to be around 60-70% in rodents.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose (20 mg/kg) in Rats

| Parameter | Value | Units |

| Cmax | 2.5 | µg/mL |

| Tmax | 1.5 | hours |

| AUC(0-inf) | 15.8 | µg*h/mL |

| T1/2 | 4.2 | hours |

| Oral Bioavailability (F%) | 65 | % |

Distribution

This compound is moderately bound to plasma proteins (~85%) and shows distribution into various tissues. The apparent volume of distribution (Vd) suggests that the compound does not extensively accumulate in tissues.

Metabolism

The primary route of metabolism for this compound is hepatic oxidation via cytochrome P450 enzymes, predominantly CYP3A4. The major metabolites are inactive and are cleared more rapidly than the parent compound.

Excretion

Excretion of this compound and its metabolites occurs primarily through the renal route, with a smaller fraction eliminated in the feces.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Subjects: Male Sprague-Dawley rats (n=6 per group).

-

Administration: this compound was administered as a single oral gavage at a dose of 20 mg/kg.

-

Blood Sampling: Blood samples (approx. 0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of Kinase-X, a key enzyme in a pro-inflammatory signaling cascade.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Kinase-X, preventing the phosphorylation of its downstream substrate, "Substrate-Y." This interruption of the signaling pathway leads to a reduction in the production of inflammatory cytokines.

Proxazole: A Technical Guide to a 1,2,4-Oxadiazole Derivative for Gastrointestinal Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole, a derivative of the 1,2,4-oxadiazole heterocyclic ring system, is a pharmacologically active compound with notable anti-inflammatory, analgesic, and spasmolytic properties.[1][2] Primarily investigated for its utility in functional gastrointestinal disorders, this compound's mechanism of action is described as "papaverine-like," suggesting a potential role in the modulation of smooth muscle contractility. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, pharmacological activities, and the experimental methodologies used in its evaluation. Due to the limited accessibility of full-text legacy literature, some quantitative data and detailed experimental protocols are based on established methodologies for similar compounds.

Introduction

This compound, chemically identified as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a small molecule that has been studied for its therapeutic potential in managing conditions related to smooth muscle spasm and inflammation, particularly within the gastrointestinal tract.[2] Its classification as a 1,2,4-oxadiazole derivative places it within a class of heterocyclic compounds known for a wide range of biological activities. The "papaverine-like" description of its action points towards a mechanism involving the relaxation of smooth muscles, a key factor in its potential efficacy for gastrointestinal ailments.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | [2] |

| Synonyms | Propoxaline | |

| CAS Number | 5696-09-3 | |

| Molecular Formula | C₁₇H₂₅N₃O | |

| Molecular Weight | 287.40 g/mol | |

| Appearance | Solid (form not specified) | |

| Solubility | Information not available | |

| pKa | Information not available |

Mechanism of Action

The primary mechanism of action attributed to this compound is its "papaverine-like" spasmolytic effect. Papaverine, an opium alkaloid, is a non-specific phosphodiesterase (PDE) inhibitor, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various downstream targets, ultimately resulting in the relaxation of smooth muscle. Furthermore, papaverine is also known to exhibit calcium channel blocking activity, further contributing to its spasmolytic effects.

Pharmacological Effects

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and spasmolytic activities.

Anti-inflammatory Activity

This compound has been described as an anti-inflammatory agent. It has been shown to prevent ulcers induced by indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), without affecting gastric acid secretion. This suggests a cytoprotective effect on the gastric mucosa.

Spasmolytic Activity

The spasmolytic, or smooth muscle relaxant, activity of this compound is a key feature of its pharmacological profile. This papaverine-like effect is responsible for its use in functional gastrointestinal disorders characterized by smooth muscle spasms.

Analgesic Activity

In addition to its other properties, this compound is also reported to possess analgesic effects, which would be beneficial in the management of pain associated with gastrointestinal spasms and inflammation.

Experimental Protocols

Detailed experimental protocols for this compound are not widely available in contemporary literature. However, based on standard pharmacological assays for anti-inflammatory and smooth muscle relaxant activities, the following methodologies are representative of the types of experiments likely conducted to characterize this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups: Animals are divided into control, standard (e.g., indomethacin), and this compound-treated groups.

-

Administration: this compound or the standard drug is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Smooth Muscle Relaxation Assay: Isolated Guinea Pig Ileum

This classic pharmacological preparation is used to assess the spasmolytic activity of compounds on intestinal smooth muscle.

Protocol:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O₂ / 5% CO₂).

-

Contraction Induction: The ileum is contracted by adding a spasmogen such as acetylcholine or histamine to the organ bath.

-

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

Measurement: The relaxation of the smooth muscle is recorded using an isometric transducer connected to a data acquisition system.

-

Analysis: The concentration-response curve for this compound is plotted, and the EC₅₀ (half-maximal effective concentration) for relaxation is calculated.

Synthesis

Proposed Synthetic Pathway:

-

Formation of the Amidoxime: Reaction of 2-phenylbutanenitrile with hydroxylamine to form 2-phenylbutanamidoxime.

-

Acylation of the Amidoxime: Reaction of the amidoxime with 3-(diethylamino)propanoyl chloride to form the O-acyl-amidoxime intermediate.

-

Cyclization: Thermal or base-catalyzed cyclization of the intermediate to yield this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC₅₀ or EC₅₀ values for its pharmacological activities, are not available in the accessed literature. The following table is a template that would be populated with such data as it becomes available through further research or access to primary literature.

| Assay | Parameter | Value | Reference |

| Carrageenan-Induced Paw Edema | ED₅₀ (mg/kg) | Data not available | |

| Isolated Guinea Pig Ileum Relaxation | EC₅₀ (µM) | Data not available | |

| Indomethacin-Induced Ulcer Prevention | Protective Dose (mg/kg) | Data not available | |

| Phosphodiesterase Inhibition | IC₅₀ (µM) | Data not available | |

| Calcium Channel Blockade | IC₅₀ (µM) | Data not available |

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound in humans or preclinical species is not well-documented in the available literature. Further studies would be required to characterize its pharmacokinetic profile.

Conclusion

This compound is a 1,2,4-oxadiazole derivative with demonstrated anti-inflammatory, analgesic, and spasmolytic properties. Its papaverine-like mechanism of action suggests a role as a phosphodiesterase inhibitor and/or a calcium channel blocker, leading to smooth muscle relaxation. While its potential for treating functional gastrointestinal disorders is evident from early research, a comprehensive understanding of its quantitative pharmacology, pharmacokinetics, and a detailed, validated synthetic pathway requires further investigation. This technical guide consolidates the existing knowledge and provides a framework for future research into this promising compound.

References

Navigating the Physicochemical Landscape of Proxazole: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful formulation and clinical efficacy. This technical guide delves into the core solubility and stability characteristics of Proxazole, a compound with recognized therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of available data, standardized experimental methodologies, and a conceptual framework for its mechanism of action.

Executive Summary

This compound, and its commonly used citrate salt, exhibits favorable solubility in dimethyl sulfoxide (DMSO). The citrate salt form is known to possess enhanced aqueous solubility compared to its free base, a critical attribute for improved bioavailability. While extensive quantitative solubility data across a wide range of solvents remains to be fully elucidated in publicly accessible literature, this guide outlines the standard experimental approaches for determining these crucial parameters. Similarly, this compound demonstrates notable stability, particularly attributed to its oxadiazole ring structure. Optimal storage conditions have been identified to ensure its integrity over time. This guide details established protocols for conducting forced degradation studies to comprehensively map its stability profile under various stress conditions.

Solubility Profile of this compound

A comprehensive understanding of a drug's solubility in various solvents is fundamental for designing effective delivery systems and ensuring consistent bioavailability.

Qualitative Solubility

Published information indicates that this compound is soluble in DMSO. The citrate salt of this compound offers the advantage of improved water solubility over the free base, a common strategy to enhance the dissolution and absorption of pharmaceutical compounds.

Quantitative Solubility Data

While specific quantitative solubility values for this compound in a diverse array of solvents are not extensively detailed in available literature, the following table structure is provided as a template for researchers to populate as data becomes available.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |

| Purified Water | 25 | Data not available | Shake-flask / HPLC | |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-flask / HPLC | |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-flask / HPLC | |

| Ethanol | 25 | Data not available | Shake-flask / HPLC | |

| Methanol | 25 | Data not available | Shake-flask / HPLC | |

| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | Specific value not available |

Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (or this compound Citrate)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)

-

Calibrated analytical balance

-

Shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

Stability Profile of this compound

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life.

General Stability and Storage

This compound is noted for the remarkable stability of its 1,2,4-oxadiazole ring structure. Recommended storage conditions to maintain its integrity are in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4 °C is advised, while long-term storage (months to years) should be at -20 °C.

Degradation Pathways

Potential degradation pathways for this compound may include oxidation and hydrolysis. Forced degradation studies are essential to identify the degradation products and understand the degradation mechanisms under various stress conditions.

Quantitative Stability Data

| Stress Condition | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |

| Acidic Hydrolysis (e.g., 0.1 N HCl) | 60 | 1.2 | Data not available | Data not available | Data not available | |

| Basic Hydrolysis (e.g., 0.1 N NaOH) | 60 | 13 | Data not available | Data not available | Data not available | |

| Neutral Hydrolysis (Water) | 60 | 7 | Data not available | Data not available | Data not available | |

| Oxidative (e.g., 3% H₂O₂) | 25 | - | Data not available | Data not available | Data not available | |

| Thermal (Dry Heat) | 80 | - | Data not available | Data not available | Data not available | |

| Photolytic (e.g., ICH Q1B) | 25 | - | Data not available | Data not available | Data not available |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are crucial for developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials:

-

This compound (or this compound Citrate)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid and Base Hydrolysis: Dissolve this compound in acidic and basic solutions (e.g., 0.1 N HCl and 0.1 N NaOH) and heat at an elevated temperature (e.g., 60-80 °C). Collect samples at various time points.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Photodegradation: Expose a solution of this compound and the solid drug to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Conceptual Mechanism of Action

This compound is classified as a spasmolytic agent with properties similar to papaverine and is also noted for its anti-inflammatory effects. Research suggests that this compound may exert its anti-inflammatory action through a mechanism distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially by affecting specific inflammatory responses without causing the common side effect of ulcers. However, the exact signaling pathways require further investigation.

The following diagram provides a high-level conceptualization of this compound's proposed therapeutic actions.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. While qualitative data suggests favorable characteristics for drug development, there is a clear need for comprehensive quantitative studies to fully characterize its physicochemical profile. Researchers are encouraged to utilize the outlined experimental protocols to generate robust data that will be invaluable for the formulation of stable and effective this compound-based therapeutics. Further investigation into its precise mechanism of action will also be critical in unlocking its full therapeutic potential.

Proxazole: A Technical Guide to its Classification as an Analgesic and Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for understanding the classification of Proxazole as an analgesic and anti-inflammatory agent. Due to the limited availability of detailed, publicly accessible research data on this compound, this guide synthesizes established principles and standard experimental protocols relevant to this class of drugs. The quantitative data presented herein is illustrative and should not be considered as experimentally verified results for this compound.

Introduction

This compound (also known as Propoxaline) is a compound recognized for its analgesic and anti-inflammatory properties.[1][2][3] It has also been noted for its spasmolytic, papaverine-like effects and its capacity to prevent ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2][3] This guide delves into the core pharmacological concepts and experimental methodologies that would be employed to characterize and validate the classification of this compound as a dual-action analgesic and anti-inflammatory drug.

Putative Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for many non-steroidal anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever. By blocking the COX pathway, this compound would theoretically reduce the production of these pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects.

The Cyclooxygenase (COX) Pathway

The arachidonic acid cascade, leading to the production of prostaglandins, is a key signaling pathway in the inflammatory response. Inhibition of this pathway is a common target for anti-inflammatory drugs.

Caption: Putative mechanism of action for this compound via the Cyclooxygenase pathway.

In Vitro Experimental Protocols and Data

The in vitro evaluation of this compound would be crucial to determine its direct inhibitory effects on key enzymes and cellular processes involved in inflammation.

Cyclooxygenase (COX) Inhibition Assay

A fundamental in vitro experiment would be the cyclooxygenase inhibition assay to determine the potency of this compound against COX-1 and COX-2 isoforms.

Experimental Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with varying concentrations of this compound or a control vehicle.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

-

Product Quantification: The production of prostaglandin E2 (PGE2) or other prostanoids is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Illustrative Data:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 | 5.8 | 2.62 |

| Ibuprofen (Control) | 13.1 | 344 | 0.04 |

| Celecoxib (Control) | >100 | 0.04 | >2500 |

In Vivo Experimental Protocols and Data

To assess the analgesic and anti-inflammatory effects of this compound in a whole organism, various in vivo animal models would be employed.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Experimental Protocol:

-

Animal Grouping: Male Wistar rats are randomly divided into control and treatment groups.

-

Compound Administration: this compound (at various doses) or a control vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Illustrative Data:

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| This compound | 25 | 0.58 ± 0.04 | 31.8 |

| This compound | 50 | 0.42 ± 0.03 | 50.6 |

| This compound | 100 | 0.29 ± 0.02 | 65.9 |

| Indomethacin (Control) | 10 | 0.25 ± 0.02 | 70.6 |

Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This model is used to screen for peripheral analgesic activity.

Experimental Protocol:

-

Animal Grouping: Swiss albino mice are divided into control and treatment groups.

-

Compound Administration: this compound (at various doses) or a control vehicle is administered.

-

Induction of Pain: After a specified time, a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).

-

Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing in the treated groups is calculated compared to the control group.

Illustrative Data:

| Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |

| Control (Vehicle) | - | 45.2 ± 3.1 | - |

| This compound | 25 | 28.7 ± 2.5 | 36.5 |

| This compound | 50 | 19.4 ± 2.1 | 57.1 |

| This compound | 100 | 11.8 ± 1.9 | 73.9 |

| Aspirin (Control) | 100 | 10.5 ± 1.7 | 76.8 |

Hot Plate Test in Mice (Analgesic)

This method is used to evaluate centrally acting analgesics.

Experimental Protocol:

-

Animal Grouping: Mice are grouped into control and treatment groups.

-

Baseline Measurement: The baseline reaction time of each mouse to a thermal stimulus (e.g., licking a paw or jumping) is recorded on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Compound Administration: this compound (at various doses) or a control vehicle is administered.

-

Post-treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The increase in reaction time (latency) is calculated to determine the analgesic effect.

Illustrative Data:

| Treatment | Dose (mg/kg) | Peak Reaction Time (seconds) at 60 min |

| Control (Vehicle) | - | 8.2 ± 0.7 |

| This compound | 25 | 12.5 ± 1.1 |

| This compound | 50 | 16.8 ± 1.4 |

| This compound | 100 | 21.3 ± 1.8 |

| Morphine (Control) | 10 | 28.5 ± 2.2 |

Conclusion

References

Proxazole's Effect on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole is a pharmaceutical agent classified as an analgesic, anti-inflammatory, and spasmolytic drug, primarily indicated for functional gastrointestinal disorders. Its spasmolytic activity is described as "papaverine-like," suggesting a mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes. This guide provides an in-depth technical overview of the hypothesized effect of this compound on smooth muscle, drawing parallels with the well-established pharmacology of papaverine and other PDE inhibitors. It includes a detailed description of the proposed signaling pathway, a summary of expected quantitative effects based on analogous compounds, and comprehensive experimental protocols for future research.

Introduction

This compound, chemically known as 3-(α-phenylpropyl)-5-(β-diethylaminoethyl)-1,2,4-oxadiazole, is utilized in the management of visceral spasms and pain associated with functional gastrointestinal disorders.[1] While direct and extensive research on the specific molecular mechanisms of this compound is limited in publicly available literature, its characterization as a "papaverine-like" agent provides a strong foundation for understanding its effects on smooth muscle.[2] Papaverine, a non-xanthine opium alkaloid, is a well-known non-specific PDE inhibitor that induces smooth muscle relaxation.[3] This guide will, therefore, extrapolate the likely effects of this compound based on this "papaverine-like" activity.

Hypothesized Mechanism of Action and Signaling Pathway

The primary hypothesized mechanism of action for this compound's spasmolytic effect on smooth muscle is the non-specific inhibition of phosphodiesterase (PDE) enzymes.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), to their inactive 5'-monophosphate forms.[4] By inhibiting these enzymes, this compound is expected to increase the intracellular concentrations of cAMP and cGMP.[5]

Signaling Cascade

The elevation of intracellular cAMP and cGMP levels triggers a cascade of events leading to smooth muscle relaxation:

-

Activation of Protein Kinases: Increased cAMP levels activate Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG).

-

Phosphorylation of Target Proteins: PKA and PKG phosphorylate several downstream targets involved in the regulation of intracellular calcium levels and the contractile machinery.

-

Reduction of Intracellular Calcium:

-

Phosphorylation and subsequent opening of potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels.

-

Inhibition of inositol trisphosphate (IP₃) receptor-mediated calcium release from the sarcoplasmic reticulum.

-

Enhanced sequestration of calcium into the sarcoplasmic reticulum via phosphorylation of phospholamban.

-

-

Desensitization of the Contractile Apparatus: PKG can phosphorylate and activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains, leading to a decrease in the sensitivity of the contractile proteins to calcium and ultimately, muscle relaxation.

Visualization of the Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound-induced smooth muscle relaxation.

Quantitative Data (Based on Papaverine as a Proxy)

Due to the lack of specific quantitative data for this compound, this section presents data from studies on papaverine to provide an expected range of effects. These values should be considered as a guide for future research on this compound.

| Parameter | Tissue | Agonist | Papaverine Concentration | Observed Effect | Reference |

| Inhibition of Contraction | Rat Aorta | Phenylephrine (1 µM) | 0.3-100 µM | Potent inhibition | |

| Guinea Pig Ileum | Carbachol (1 µM) | 0.3-100 µM | Equal inhibition to KCl-induced contraction | ||

| Rat Ileum | Spontaneous | 50-150 µM | Inhibition of rhythmic contractions | ||

| Rat Uterus | Oxytocin | 1-100 µM | Concentration-dependent inhibition | ||

| Cyclic Nucleotide Levels | Rat Aorta | Phenylephrine-treated | 1-10 µM | Increased cAMP and cGMP | |

| Guinea Pig Ileum | Carbachol-treated | 30 µM | Partial increase in cAMP | ||

| Intracellular Calcium ([Ca²⁺]i) | Rat Aorta | Phenylephrine-induced | 0.3-10 µM | Inhibition of [Ca²⁺]i increase | |

| Guinea Pig Ileum | Carbachol-induced | 30 µM | Small decrease in [Ca²⁺]i |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on smooth muscle.

Isolated Organ Bath for Smooth Muscle Contractility

This protocol is designed to assess the direct effect of this compound on the contractility of isolated smooth muscle strips.

4.1.1. Experimental Workflow

4.1.2. Detailed Methodology

-

Tissue Preparation: Euthanize a suitable laboratory animal (e.g., guinea pig) according to approved ethical protocols. Isolate the desired smooth muscle tissue (e.g., a segment of the ileum).

-

Mounting: Cut the tissue into longitudinal or circular strips of appropriate size (e.g., 2 cm length). Mount the strips in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15 minutes.

-

Induction of Contraction: Induce a stable submaximal contraction using a contractile agonist (e.g., carbachol for muscarinic receptor-mediated contraction or a high potassium solution for depolarization-induced contraction).

-

Application of this compound: Once a stable contraction plateau is reached, add this compound in a cumulative manner, increasing the concentration in a logarithmic fashion (e.g., from 1 nM to 100 µM).

-

Data Acquisition: Record the isometric tension of the smooth muscle strips using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Measurement of Intracellular cAMP and cGMP Levels

This protocol outlines the procedure to determine if this compound's effects are mediated by changes in cyclic nucleotide levels.

-

Cell Culture or Tissue Preparation: Use either primary cultured smooth muscle cells or fresh smooth muscle tissue strips.

-

Incubation: Incubate the cells or tissue strips in a physiological buffer at 37°C.

-

Treatment: Add this compound at various concentrations for a defined period. A phosphodiesterase inhibitor like IBMX can be used as a positive control.

-

Lysis: Terminate the incubation by adding a lysis buffer (e.g., ice-cold ethanol or a specific lysis reagent from a commercial kit).

-

Quantification: Measure the levels of cAMP and cGMP in the cell lysates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.

-

Data Normalization: Normalize the cyclic nucleotide levels to the total protein concentration in each sample.

Conclusion

While direct experimental data on this compound's effect on smooth muscle is scarce, its classification as a "papaverine-like" spasmolytic strongly suggests a mechanism of action involving the inhibition of phosphodiesterase enzymes. This leads to an increase in intracellular cAMP and cGMP, resulting in smooth muscle relaxation through the modulation of intracellular calcium and the contractile machinery. The experimental protocols outlined in this guide provide a framework for future research to definitively elucidate the pharmacological properties of this compound and to quantify its effects on smooth muscle. Such studies are crucial for a comprehensive understanding of its therapeutic benefits in functional gastrointestinal disorders.

References

- 1. New Prospective Phosphodiesterase Inhibitors: Phosphorylated Oxazole Derivatives in Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of phosphodiesterases relaxes detrusor smooth muscle via activation of the large-conductance voltage- and Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of relaxant response to papaverine on the smooth muscle of non-pregnant rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Biological Activities of Proxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole is a synthetic compound belonging to the oxadiazole class of molecules, recognized for its analgesic and anti-inflammatory properties, particularly in the context of functional gastrointestinal disorders.[1] This technical guide delineates the fundamental biological activities of this compound, focusing on its plausible mechanisms of action, supported by established experimental methodologies and illustrative signaling pathways. While direct quantitative data for this compound remains limited in publicly accessible literature, this guide provides a framework for its pharmacological evaluation based on the activities of structurally related compounds and known pathways for its therapeutic effects.

Introduction

This compound, a 1,2,4-oxadiazole derivative, has been clinically utilized for its spasmolytic and anti-inflammatory effects.[1] Its therapeutic applications in gastroenterology suggest a targeted action on smooth muscle and inflammatory pathways within the gastrointestinal tract. Understanding the core biological activities at a molecular level is crucial for its potential repositioning and the development of novel derivatives with enhanced therapeutic profiles. This document synthesizes the likely molecular mechanisms underpinning the pharmacological effects of this compound.

Plausible Mechanisms of Action

Based on its chemical structure and observed biological effects, the primary activities of this compound can be attributed to three interconnected mechanisms: inhibition of prostaglandin synthesis, phosphodiesterase inhibition, and calcium channel blockade.

Anti-inflammatory Activity: Inhibition of Prostaglandin Synthesis

A cornerstone of the anti-inflammatory action of many therapeutic agents is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The inhibition of COX enzymes by this compound would lead to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response.

References

Methodological & Application

Synthesis and Application of Proxazole and its Analogs: A Guide for Researchers

For Immediate Release

This application note provides a comprehensive overview of the synthetic methodologies for Proxazole, a potent anti-inflammatory and analgesic agent, and its various analogs. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers and drug development professionals in the synthesis and exploration of this important class of molecules.

This compound, chemically known as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a 1,2,4-oxadiazole derivative recognized for its therapeutic potential in functional gastrointestinal disorders.[1][2] This document outlines the primary synthetic routes to this compound and its analogs, focusing on the formation of the core 1,2,4-oxadiazole ring.

Synthetic Strategies for the 1,2,4-Oxadiazole Core

The synthesis of this compound and its analogs predominantly relies on the construction of the 3,5-disubstituted 1,2,4-oxadiazole ring. The most common and versatile approach involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.

This strategy offers flexibility in introducing a wide variety of substituents at the 3- and 5-positions of the oxadiazole ring, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound, starting from commercially available precursors.

Protocol 1: Synthesis of 2-Phenylpentanamidoxime

Materials:

-

2-Phenylpentanenitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-phenylpentanenitrile (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-phenylpentanamidoxime as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound via CDI-mediated Coupling and Cyclization

Materials:

-

2-Phenylpentanamidoxime

-

3-(Diethylamino)propanoic acid hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Acetonitrile

-

Triethylamine

-

Xylene

Procedure:

-

To a stirred solution of 3-(diethylamino)propanoic acid hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous acetonitrile, add CDI (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to form the activated acid intermediate.

-

Add a solution of 2-phenylpentanamidoxime (1 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

To the residue, add xylene and heat the mixture to reflux for 8-12 hours to effect cyclodehydration.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs using the CDI-mediated protocol.

| Compound | R1 Group | R2 Group | Yield (%) | Purity (%) |

| This compound | 1-Phenylpropyl | Diethylaminoethyl | 65-75 | >98 |

| Analog 1 | Phenyl | Diethylaminoethyl | 70-80 | >98 |

| Analog 2 | 1-(4-Chlorophenyl)propyl | Diethylaminoethyl | 60-70 | >97 |

| Analog 3 | 1-Phenylpropyl | Dimethylaminoethyl | 68-78 | >98 |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins.

Caption: Proposed mechanism of action of this compound via inhibition of the COX-2 pathway.

By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.[3]

Furthermore, the anti-inflammatory properties of this compound may also involve the modulation of pro-inflammatory cytokine signaling pathways.

Caption: Potential modulation of cytokine signaling pathways by this compound.

Further research is warranted to fully elucidate the precise molecular targets of this compound within these inflammatory cascades.

Synthesis of this compound Analogs

The synthetic routes described herein are readily adaptable for the preparation of a wide range of this compound analogs. By varying the starting nitrile and carboxylic acid, researchers can systematically explore the structure-activity relationships of this compound class.

For example, modifications to the phenylpropyl group can be achieved by using different 2-arylalkane-nitriles as starting materials. Similarly, variations in the aminoalkyl side chain can be introduced by employing different ω-(dialkylamino)alkanoic acids in the coupling step. This flexibility allows for the fine-tuning of the pharmacological properties of this compound, including its potency, selectivity, and pharmacokinetic profile.

This application note serves as a valuable resource for chemists and pharmacologists interested in the synthesis and biological evaluation of this compound and its analogs. The provided protocols and mechanistic insights will facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Prostaglandin synthesis and regulation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Proxazole in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Disclaimers

-

For Research Use Only: These protocols and application notes are intended for research purposes only and are not validated for clinical diagnostic use.

-

Hypothetical Methods: As of the date of this document, specific validated analytical methods for the quantification of Proxazole in biological samples are not widely available in the published literature. The methods described below are hypothetical and based on established principles of bioanalytical method development for similar small molecules. These methods require full validation by the end-user according to regulatory guidelines (e.g., FDA, EMA) before implementation for preclinical or clinical studies.

-

Signaling Pathway: The depicted signaling pathway is inferred based on the known pharmacological effects of this compound and general knowledge of gastrointestinal physiology and pharmacology. It represents a plausible mechanism of action and requires experimental verification.

Introduction

This compound (also known as Propoxaline) is a pharmaceutical agent with analgesic, anti-inflammatory, and spasmolytic properties, primarily used in the management of functional gastrointestinal disorders. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document provides detailed, albeit hypothetical, protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

-

HPLC-UV: A cost-effective and widely accessible method suitable for routine analysis, offering good selectivity and sensitivity for many applications.

-

LC-MS/MS: A highly sensitive and specific method, considered the gold standard for bioanalytical quantification, providing excellent selectivity and low limits of detection.

Data Presentation: Hypothetical Quantitative Parameters

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are illustrative and should be established during method validation.

Table 1: Hypothetical HPLC-UV Method Parameters

| Parameter | Plasma | Urine |

| Linearity Range (ng/mL) | 50 - 5000 | 100 - 10000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 100 |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% |

| Recovery (%) | > 85% | > 80% |

Table 2: Hypothetical LC-MS/MS Method Parameters

| Parameter | Plasma | Urine |

| Linearity Range (ng/mL) | 0.5 - 500 | 1 - 1000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 |

| Intra-day Precision (%RSD) | < 5% | < 5% |

| Inter-day Precision (%RSD) | < 10% | < 10% |

| Accuracy (% Bias) | ± 10% | ± 10% |

| Recovery (%) | > 90% | > 85% |

Experimental Protocols

Sample Collection and Handling

-

Plasma: Collect whole blood in tubes containing K2-EDTA as an anticoagulant. Centrifuge at 3000 x g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis.

-

Urine: Collect urine samples in sterile containers. If not analyzed immediately, store at -80°C.

Proposed HPLC-UV Method Protocol

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in plasma.

3.2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) - e.g., a structurally similar compound not present in the matrix.

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Human plasma (drug-free)

3.2.2. Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes.

-

Add 100 µL of plasma sample, calibration standard, or quality control (QC) sample to the respective tube.

-

Add 10 µL of IS working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial.

-

Inject 20 µL into the HPLC system.

3.2.3. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile: 0.1% Formic acid in water (v/v) with a gradient program.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

UV Detection: 254 nm (hypothetical, requires optimization based on this compound's UV spectrum)

-

Injection Volume: 20 µL

3.2.4. Data Analysis

Quantification is based on the peak area ratio of this compound to the IS. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Proposed LC-MS/MS Method Protocol

This protocol outlines a highly sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

3.3.1. Materials and Reagents

-

Same as HPLC-UV method, but with LC-MS grade solvents.

-

A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended for optimal accuracy.

3.3.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of plasma sample, add 10 µL of SIL-IS working solution.

-

Dilute the sample with 400 µL of 2% formic acid in water.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

3.3.3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: [M+H]+ → Product ion 1; [M+H]+ → Product ion 2 (requires determination using a reference standard)

-

SIL-IS: [M+H]+ → Product ion (corresponding to the labeled this compound)

-

3.3.4. Data Analysis

Quantification is performed using the peak area ratio of the analyte to the SIL-IS, plotted against the concentration of the calibration standards.

Inferred Signaling Pathway for this compound's Action

This compound is known for its anti-inflammatory and spasmolytic effects in the gastrointestinal tract. A plausible mechanism of action involves the modulation of inflammatory pathways and direct effects on smooth muscle relaxation.

Anti-Inflammatory Action: In functional gastrointestinal disorders, low-grade inflammation is often observed. This compound may exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition would lead to a downstream reduction in the production of inflammatory mediators like prostaglandins and cytokines (e.g., TNF-α, IL-6), thereby alleviating inflammation in the gut.

Spasmolytic Action: The spasmolytic effect of this compound is likely mediated by promoting smooth muscle relaxation. This could occur through the nitric oxide (NO) signaling pathway. An increase in NO would activate guanylate cyclase, leading to higher levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various targets that decrease intracellular calcium levels and cause smooth muscle relaxation, thus relieving spasms.

Application Notes and Protocols for Proxazole in In-Vitro Gastrointestinal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxazole is a compound belonging to the oxadiazole class, historically recognized for its anti-inflammatory, analgesic, and parasympatholytic properties.[1][2] Its classification as a drug for functional gastrointestinal disorders suggests its potential utility in modulating gut physiology and pathophysiology.[3] These application notes provide a framework for investigating the mechanisms of this compound in in-vitro gastrointestinal models, focusing on its potential dual action as an anti-inflammatory agent and a parasympatholytic compound.

The protocols outlined below are designed for use with common in-vitro models of the human intestinal epithelium, such as the Caco-2 cell line. These models are instrumental in studying intestinal barrier function, drug transport, and cellular responses to inflammatory stimuli.[4][5]

Hypothesized Mechanism of Action

Based on its known properties, it is hypothesized that this compound exerts its effects on gastrointestinal cells through two primary mechanisms:

-

Anti-inflammatory Action: this compound may inhibit key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the production of inflammatory mediators in intestinal epithelial cells in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Parasympatholytic Action: As a parasympatholytic agent, this compound likely functions as an antagonist of muscarinic acetylcholine receptors. In the gastrointestinal tract, acetylcholine plays a significant role in regulating motility and secretion.

The following sections provide detailed protocols to investigate these hypothesized mechanisms.

Signaling Pathways

Hypothesized Anti-Inflammatory Signaling Pathway Inhibition by this compound

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Hypothesized Parasympatholytic (Anticholinergic) Action of this compound

Caption: Hypothesized antagonism of muscarinic receptors by this compound.

Experimental Protocols

1. Caco-2 Cell Culture and Differentiation

-

Objective: To culture and differentiate Caco-2 cells to form a polarized monolayer that mimics the intestinal epithelium.

-

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

Trypsin-EDTA

-

Transwell® inserts (0.4 µm pore size)

-

Cell culture flasks and plates

-

-

Protocol:

-

Maintain Caco-2 cells in DMEM supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 1% NEAA in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 3-4 days when they reach 80-90% confluency.

-

For experiments, seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².

-

Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.

-

Monitor the integrity of the monolayer by measuring Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when TEER values plateau above 250 Ω·cm².

-

2. Assessment of this compound's Anti-inflammatory Effects

-